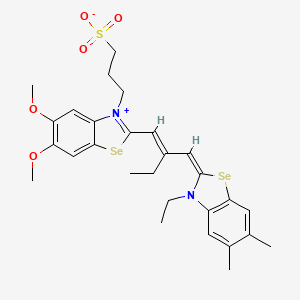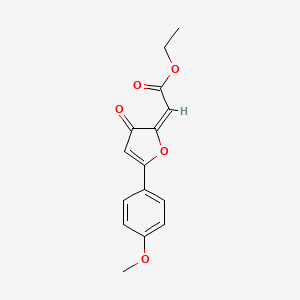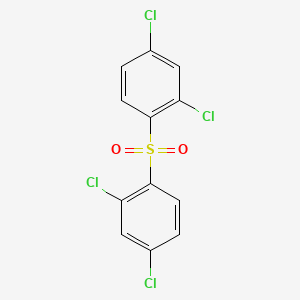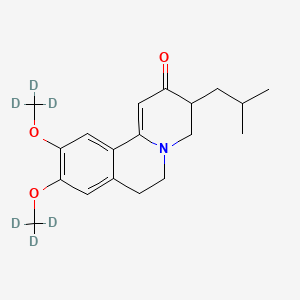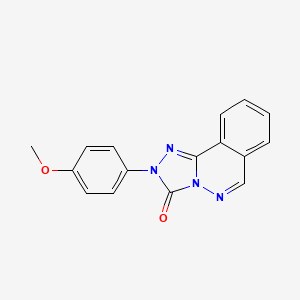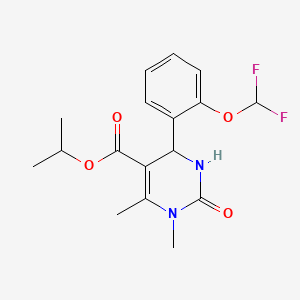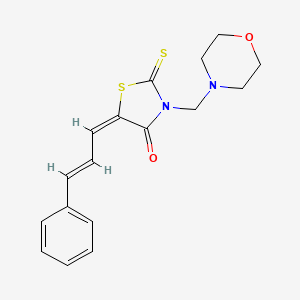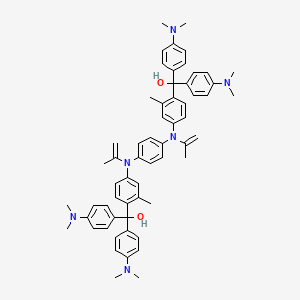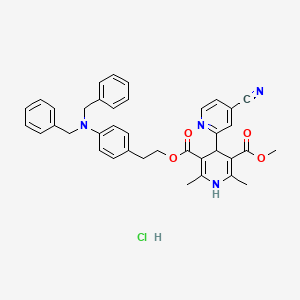
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bipyridine, carboxylic acid, cyano, and ester groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and esterification. Each step requires specific reagents and conditions, such as:
Bipyridine Core Formation: Using pyridine derivatives and coupling reactions.
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.
Cyano Group Addition: Using cyanation reactions with reagents like sodium cyanide.
Esterification: Formation of ester groups using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or material science applications.
Biology
In biological research, it may serve as a probe or reagent for studying biochemical pathways or as a building block for designing bioactive molecules.
Medicine
Potential medicinal applications include its use as a precursor for drug development, targeting specific molecular pathways or receptors.
Industry
In industry, this compound could be utilized in the synthesis of advanced materials, polymers, or as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, as a ligand, it may coordinate with metal ions, influencing their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine isomer with different substitution patterns.
(2,4’-Bipyridine-3,5-dicarboxylic acid): A related compound with similar functional groups but lacking the cyano and ester groups.
Uniqueness
The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
116308-48-6 |
|---|---|
Fórmula molecular |
C38H37ClN4O4 |
Peso molecular |
649.2 g/mol |
Nombre IUPAC |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36N4O4.ClH/c1-26-34(37(43)45-3)36(33-22-31(23-39)18-20-40-33)35(27(2)41-26)38(44)46-21-19-28-14-16-32(17-15-28)42(24-29-10-6-4-7-11-29)25-30-12-8-5-9-13-30;/h4-18,20,22,36,41H,19,21,24-25H2,1-3H3;1H |
Clave InChI |
SATRUXZUHCSRBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=NC=CC(=C5)C#N)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
